

# Axitinib metabolites and glucuronidation pathways

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Axitinib

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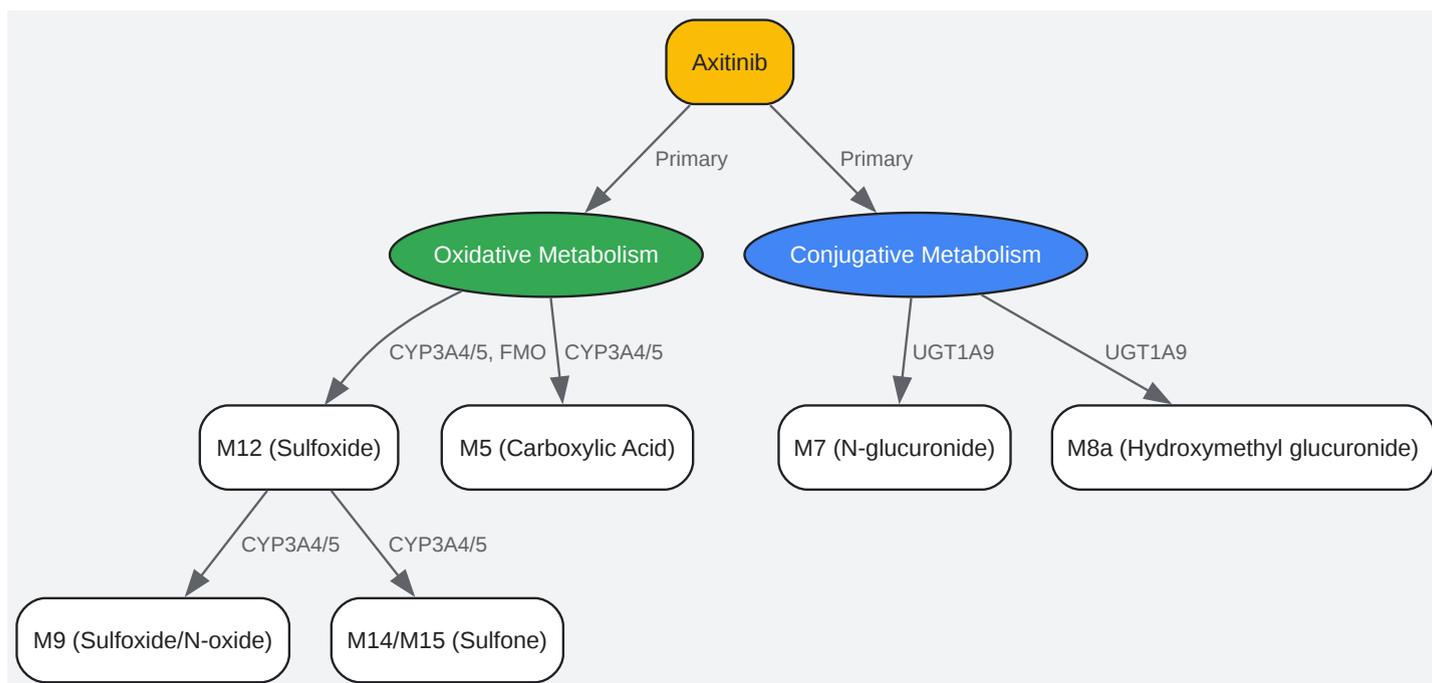
## Axitinib Metabolites and Pathways

**Axitinib** is metabolized through oxidative pathways primarily by cytochrome P450 enzymes and direct conjugation via UDP-glucuronosyltransferases. The major circulating metabolites are pharmacologically inactive [1] [2].

Metabolite ID	Pathway / Description	Primary Location	Approximate Abundance	Key Enzymes
M7 (N-glucuronide)	Direct N-glucuronidation of parent drug [1] [2]	Plasma (Major)	50.4% of circulating radioactivity [2]	UGT1A9 [1]
M12 (Sulfoxide)	Sulfoxidation of parent drug [1] [2]	Plasma (Major)	16.2% of circulating radioactivity [2]	CYP3A4/5, FMO1, FMO3 [1]
M5 (Carboxylic acid)	Carbon-carbon bond cleavage via putative epoxide (M12a) and Baeyer-Villiger rearrangement [2]	Urine	5.7% of dose [2]	Primarily CYP3A4/5 [1]

Metabolite ID	Pathway / Description	Primary Location	Approximate Abundance	Key Enzymes
M14/M15	Further oxidation (sulfone) of M12 [2]	Feces	5.7% of dose [2]	CYP3A4/5 [1]
M9	Sulfoxide/N-oxide [2]	Urine	1.7% of dose [2]	CYP3A4/5 [1]
M8a	Hydroxymethyl glucuronide [2]	Urine	1.3% of dose [2]	UGT1A9 [1]
<b>Unchanged Axitinib</b>	-	Feces	12% of dose [2]	-

The following diagram illustrates the primary metabolic pathways of **axitinib** and the enzymes responsible.



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**Axitinib** is primarily metabolized via oxidative (green) and conjugative (blue) pathways.

## Experimental Protocols for In Vitro Metabolism Studies

The following methodologies are adapted from studies used to characterize **axitinib**'s metabolism [1].

### Metabolite Profiling in Human Liver Microsomes (HLMs)

- **Objective:** To identify and quantify the oxidative metabolites of **axitinib**.
- **Incubation System:** The typical incubation mixture contains **HLMs (0.5 mg/mL protein)**, a **1  $\mu$ M concentration of [ $^{14}$ C]axitinib**, an **NADPH-regenerating system**, and **phosphate buffer** in a final volume [1].
- **Procedure:** Pre-incubate the system for 3-5 minutes, then initiate the reaction by adding the NADPH-regenerating system. Incubate at **37°C for 45 minutes**. Terminate the reaction by adding cold acetonitrile. Vortex, centrifuge, and analyze the supernatant using **LC-radiometric detection** for metabolite profiling [1].
- **Key Analysis:** Metabolites are identified by their retention times and characterized by mass spectrometry.

### Reaction Phenotyping with Chemical Inhibitors

- **Objective:** To delineate the contribution of specific CYP enzymes to **axitinib**'s oxidative metabolism.
- **Inhibition System:** Incubations are performed in **HLMs** with **axitinib**, both in the presence and absence of selective chemical inhibitors.
- **Procedure:** Co-incubate **axitinib** with inhibitors like **ketoconazole (1  $\mu$ M) for CYP3A**. Use a broad-range inhibitor cocktail as a control. The percentage of inhibition is calculated by comparing metabolite formation rates with and without the inhibitor [1].

### Enzyme Kinetics of Glucuronidation

- **Objective:** To characterize the kinetics of **axitinib** N-glucuronide (M7) formation and identify the responsible UGT enzyme.
- **Incubation System:** Use **recombinant human UGT isoforms** or human liver microsomes. The reaction mixture contains the **enzyme source**, **50  $\mu$ g/mL alamethicin**, and **125 mM Tris-HCl buffer**. Pre-incubate on ice for 15 minutes [1].
- **Procedure:** Initiate the reaction by adding the co-factor **UDPGA (5 mM)**. Incubate at **37°C for 45 minutes** and terminate with cold acetonitrile. Quantify the formed M7 using **LC-MS/MS** with a stable labeled internal standard [1].

- **Kinetic Analysis:** Fit the rate of M7 formation versus **axitinib** concentration data to the Michaelis-Menten model to determine kinetic parameters ( $K_m$  and  $V_{max}$ ).

## Pharmacokinetic and Clinical Considerations

Parameter	Detail	Clinical Implication
Primary Clearance	Extensive hepatic metabolism [3] [2]	Less than 1% of parent drug recovered in urine [2].
Main Excretion Routes	Feces (~41%) and Urine (~23%) [2]	Recovery is mainly as metabolites.
Key Drug Interactions	Strong CYP3A4 inhibitors/inducers [3] [1]	Coadministration requires dose adjustment (e.g., avoid strong CYP3A4 inducers).
Bioavailability	58% [4]	-

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To cite this document: Smolecule. [Axitinib metabolites and glucuronidation pathways]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548089#axitinib-metabolites-and-glucuronidation-pathways>]

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